4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol
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Overview
Description
. It is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.
Mechanism of Action
Target of Action
A structurally similar compound, 4-amino-2-methyl-2-butanol, is used in the synthesis of tyrosine kinase 3 (flt3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.
Preparation Methods
The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol involves several steps. One common method includes the reaction of 2-ethoxyphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol can be compared with other similar compounds, such as:
4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
4-{[(Butan-2-yl)amino]methyl}-2-propoxyphenol: Another similar compound with a propoxy group, which also exhibits distinct properties compared to the ethoxy derivative.
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBBKNOTXGDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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